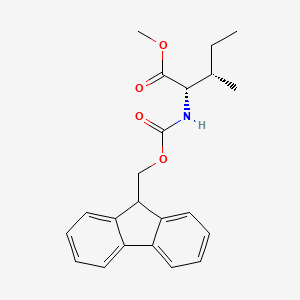N-Fmoc-L-Isoleucine methyl ester
CAS No.: 148383-11-3
Cat. No.: VC5535670
Molecular Formula: C22H25NO4
Molecular Weight: 367.445
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 148383-11-3 |
|---|---|
| Molecular Formula | C22H25NO4 |
| Molecular Weight | 367.445 |
| IUPAC Name | methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate |
| Standard InChI | InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 |
| Standard InChI Key | IIDWGJXDOVAEEJ-XOBRGWDASA-N |
| SMILES | CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
N-Fmoc-L-Isoleucine methyl ester belongs to the class of Fmoc-protected amino acid esters, designed to prevent unwanted side reactions during peptide chain elongation. The compound’s IUPAC name, methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate, reflects its branched alkyl side chain and chiral centers . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Registry Number | 148383-11-3 |
| Synonymous Names | Fmoc-Ile-OMe; Methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucinate |
| Stereochemistry | (2S,3S) |
The 2D structure features an Fmoc group attached to the α-amino group of L-isoleucine, while the carboxyl group is esterified with methanol. This configuration enhances solubility in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), critical for SPPS .
Synthesis and Manufacturing
Conventional Alkylation Strategies
The synthesis of N-Fmoc-L-Isoleucine methyl ester typically begins with the protection of L-isoleucine’s α-amino group using Fmoc chloride. A two-step sequence involves:
-
Amino Protection: Reaction of L-isoleucine with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) to yield N-Fmoc-L-isoleucine.
-
Esterification: Treatment with methanol under acidic conditions (e.g., thionyl chloride or DCC/DMAP) to form the methyl ester .
Recent advancements emphasize efficiency in Fmoc removal. Di Gioia et al. demonstrated that ionic liquids like [Bmim][BF] facilitate rapid deprotection under mild conditions, achieving >95% yield without racemization . This method avoids traditional piperidine-based systems, reducing environmental toxicity .
Stereochemical Integrity and Purification
Epimerization risks during synthesis are mitigated by low-temperature esterification (0–5°C) and non-basic workup conditions . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) ensures >98% enantiomeric excess, as verified by chiral HPLC .
Physicochemical Properties
Solubility and Stability
N-Fmoc-L-Isoleucine methyl ester exhibits high solubility in polar aprotic solvents (DMF, DCM) but limited solubility in water (<0.1 mg/mL) . The Fmoc group provides UV absorbance at 265 nm (), enabling quantitative analysis via spectrophotometry . Stability studies indicate decomposition at temperatures >150°C, necessitating storage at –20°C under inert atmosphere .
Spectroscopic Data
-
H NMR (CDCl): δ 7.75–7.30 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 2H, Fmoc-CH), 3.70 (s, 3H, OCH), 1.50–0.80 (m, 12H, isoleucine side chain) .
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
As a building block in SPPS, the compound enables sequential addition of isoleucine residues via Fmoc deprotection (20% piperidine in DMF) and coupling reagents (HBTU/HOBt) . Its steric hindrance from the β-methyl group minimizes aggregation during β-sheet formation, improving yields in challenging sequences .
Bioconjugation and Prodrug Design
The methyl ester serves as a temporary protecting group, hydrolyzable in vivo to carboxylic acid for prodrug activation. For example, Fmoc-Ile-OMe derivatives have been conjugated to anticancer agents to enhance tumor targeting .
Protein Engineering
Incorporation of N-Fmoc-L-Isoleucine methyl ester into non-natural peptides modulates hydrophobicity and proteolytic stability. Albanese et al. reported its use in engineering antimicrobial peptides with 4-fold increased activity against Staphylococcus aureus .
| Parameter | Recommendation |
|---|---|
| Storage Conditions | –20°C, desiccated, under argon |
| Hazard Statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |
| PPE | Gloves, goggles, fume hood |
| Disposal | Incineration or approved waste systems |
Acute toxicity studies in rodents indicate an LD > 2,000 mg/kg (oral), classifying the compound as Category 5 under GHS .
Recent Advances and Future Directions
Innovations in green chemistry have reshaped Fmoc removal protocols. Di Gioia’s ionic liquid method ([Bmim][BF]) achieves deprotection in 10 minutes at 25°C, outperforming traditional bases . Future research aims to integrate this approach into automated synthesizers, reducing solvent waste by 40% . Additionally, photo-labile Fmoc derivatives are under exploration for light-directed peptide synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume